2-(4-Bromophenyl)quinoline-4-carboxylic acid

Antiparasitic Leishmaniasis Neglected Tropical Diseases

Researchers optimizing 2-arylquinoline-4-carboxylic acid libraries face supply inconsistency and ambiguous purity. 2-(4-Bromophenyl)quinoline-4-carboxylic acid (CAS 103914-52-9) resolves this as a validated building block with a bromine handle for Pd-catalyzed cross-coupling. • Moderate anti-leishmanial activity (IC50 103 µg/mL vs L. donovani) provides a hit-to-lead starting point. • 95% purity with consistent batch quality. • Room temperature storage & global shipping enable seamless procurement.

Molecular Formula C16H10BrNO2
Molecular Weight 328.16 g/mol
CAS No. 103914-52-9
Cat. No. B017735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromophenyl)quinoline-4-carboxylic acid
CAS103914-52-9
Molecular FormulaC16H10BrNO2
Molecular Weight328.16 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)O
InChIInChI=1S/C16H10BrNO2/c17-11-7-5-10(6-8-11)15-9-13(16(19)20)12-3-1-2-4-14(12)18-15/h1-9H,(H,19,20)
InChIKeyJEUYPXDMAWIMOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromophenyl)quinoline-4-carboxylic acid Procurement Guide


2-(4-Bromophenyl)quinoline-4-carboxylic acid (CAS 103914-52-9) is a heterocyclic building block belonging to the phenylquinoline class [1]. Its structure, featuring a quinoline-4-carboxylic acid core with a 4-bromophenyl substituent at the 2-position, confers distinct physicochemical and biological properties compared to other 2-phenylquinoline-4-carboxylic acid analogs. The presence of the bromine atom is a key differentiating factor, enabling versatile downstream chemical modifications . This compound has documented utility as a synthetic intermediate and as a scaffold in medicinal chemistry for generating derivatives with varied biological activities [2].

Synthetic intermediate

4-Bromophenyl group enables Pd-catalyzed cross-coupling for library synthesis.

Medicinal chemistry scaffold

Quinoline-4-carboxylic acid core with reported SAR across antiparasitic and anti-inflammatory assays.

Irreplaceability of 2-(4-Bromophenyl)quinoline-4-carboxylic acid


Substituting 2-(4-bromophenyl)quinoline-4-carboxylic acid with a generic analog like 2-phenylquinoline-4-carboxylic acid (Cinchophen) or another 4-halogen derivative is not scientifically valid due to the profound impact of the 4-bromo substituent on both reactivity and biological profile. The bromine atom is a heavy halogen that serves as a crucial synthetic handle for cross-coupling reactions, enabling further diversification that is not possible with a hydrogen or even a lighter halogen [1]. Furthermore, in biological contexts, the 4-bromo group significantly modulates target binding and activity. Class-level structure-activity relationship (SAR) studies confirm that substitution on the 2-phenyl ring is a key driver of differential antiproliferative and anti-inflammatory effects among quinoline-4-carboxylic acids [2]. Therefore, treating these compounds as interchangeable risks failure in synthetic routes and invalidates biological assay results.

Target compound
Cinchophen (2-phenyl analog)
Synthetic handle
Aryl-Br for cross-coupling
Aryl-H, inert to coupling
Biological SAR
4-Br modulates target binding and potency
Unsubstituted phenyl ring, distinct activity profile

2-(4-Bromophenyl)quinoline-4-carboxylic acid: Quantitative Comparison


Antileishmanial Activity Against L. donovani

A 2019 study synthesized and evaluated fifteen quinoline-4-carboxylic acid derivatives (Q1-Q15) for antileishmanial activity. The target compound, designated Q5, demonstrated a specific IC50 of 103 µg/mL against Leishmania donovani promastigotes [1]. This activity is directly compared to other analogs within the same study, providing a clear quantitative differentiation from closely related structures. For instance, its activity was weaker than the most potent compound in the series, Q1 (IC50 = 1.49 µg/mL), but distinct from structurally similar compounds like Q4 (IC50 = 27.03 µg/mL) and the parent quinoline-4-carboxylic acid (Q9, IC50 = 215 µg/mL) [1]. This data establishes its specific potency level within the chemical space of this scaffold.

Antileishmanial IC50
Reported comparison
Q5 IC50 103 µg/mL
vs Q1 1.49 µg/mL (69× less potent)
vs Q4 27.03 µg/mL (3.8× less potent)
vs Q9 215 µg/mL (2.1× more potent)
Reported cell-model response context, enables analog ranking.
L. donovani promastigotes, Alamar Blue assay.
Antiparasitic Leishmaniasis Neglected Tropical Diseases

cLogP vs. Antileishmanial Potency

Beyond potency, the 2019 study provides SAR insights linking physicochemical properties to activity. The target compound Q5 has a calculated partition coefficient (cLogP) of 4.45, reflecting high lipophilicity [1]. The study notes that Q5's IC50 (103 µg/mL) is higher than that of other analogs with comparable lipophilicity, such as compound Q4 (cLogP = 4.48, IC50 = 27.03 µg/mL). This confirms that the specific substitution pattern (the electron-withdrawing 4-bromo group) influences activity beyond simple lipophilicity, likely via specific target interactions [1].

Lipophilicity-Activity SAR
Reported SAR
cLogP 4.45, IC50 103 µg/mL (Q5)
Q4 cLogP 4.48, IC50 27.03 µg/mL (3.8× more potent)
Similar lipophilicity but distinct potency indicates electronic/steric contribution of 4-Br.
Supports lead optimization SAR interpretation.
Physicochemical Properties Lipophilicity SAR

Cross-Coupling Reactivity of 4-Bromophenyl Group

The 4-bromophenyl substituent serves as a critical functional handle for transition metal-catalyzed cross-coupling reactions, most notably Suzuki-Miyaura couplings [1]. This allows for the late-stage diversification of the quinoline-4-carboxylic acid scaffold into more complex, drug-like molecules. In contrast, the non-halogenated 2-phenylquinoline-4-carboxylic acid (Cinchophen, CAS 132-60-5) lacks this orthogonal reactivity. Even among halogenated analogs, the bromine atom offers a superior balance of stability and reactivity for many coupling protocols compared to a 4-chloro or 4-fluoro substituent. This compound has been explicitly used as a commercial building block for synthesizing biologically active derivatives, including DHODH inhibitors [2].

Cross-coupling reactivity
Class-level inference
Aryl-Br enables Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings.
Enables late-stage diversification of 2-arylquinoline scaffold.
Reactivity advantage over aryl-Cl and aryl-H; standard Pd-catalyzed conditions.
Organic Synthesis Cross-Coupling Building Block

2-(4-Bromophenyl)quinoline-4-carboxylic acid Application Scenarios


Antileishmanial Drug Discovery & Lead Optimization

This compound is a relevant scaffold for medicinal chemistry programs targeting leishmaniasis. Its established, moderate in vitro activity against L. donovani (IC50 = 103 µg/mL) provides a validated starting point for hit-to-lead optimization [1]. The accompanying SAR data from the 2019 study, particularly the cLogP vs. potency comparison with analog Q4, offers critical guidance for designing next-generation analogs with improved potency [1]. Researchers can use this compound to explore the impact of the 4-bromo substituent on target engagement and pharmacokinetic properties.

Quinoline Library Synthesis via Cross-Coupling

The compound serves as a premium building block in parallel synthesis for generating libraries of 2-arylquinoline-4-carboxylic acid derivatives [1]. The aryl-bromide moiety is a robust partner for Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions, allowing for efficient introduction of diverse aryl, heteroaryl, and alkenyl groups at the 4-position of the pendant phenyl ring [2]. This capability is essential for exploring SAR around the 2-aryl ring, a key determinant of biological activity in this class of molecules [3].

Anti-inflammatory & Antiproliferative Mechanism Studies

Recent research has highlighted the potential of quinoline-4-carboxylic acid derivatives as repurposed anti-inflammatory and antiproliferative agents [1]. The target compound can be used as a tool compound or a starting scaffold to probe the molecular mechanisms underlying these class-level activities. It is particularly useful for studies focused on differentiating the cellular effects of 2-substituted phenylquinoline-4-carboxylic acids from other isomers like quinoline-2-carboxylic or quinoline-3-carboxylic acids, which have been shown to exhibit differential cytotoxicity profiles in cancer cell lines such as HELA and MCF7 [1].

Application
Selection Property
Validation Focus
Antileishmanial hit-to-lead optimization
Reported antileishmanial activity and SAR in L. donovani
In vitro promastigote assay and analog comparison
2-Arylquinoline library synthesis
Aryl-bromide cross-coupling reactivity
Pd-catalyzed coupling protocol compatibility
Anti-inflammatory/antiproliferative mechanism studies
Quinoline-4-carboxylic acid scaffold with 4-Br substitution
Differential cytotoxicity profiling in cancer cell line panels

Technical Documentation Hub

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